![molecular formula C16H12N4O3S B5816424 (5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5816424.png)
(5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with a unique structure that combines elements of pyrimidine, diazinane, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-methylsulfanylpyrimidine-5-carbaldehyde with 1-phenyl-1,3-diazinane-2,4,6-trione under specific conditions that favor the formation of the desired (5Z) isomer. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the 2-methylsulfanylpyrimidine moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.
Substitution: The aromatic phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the diazinane ring.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
作用機序
The mechanism of action of (5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
- (5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-dione
- (5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Uniqueness: The unique aspect of (5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione lies in its specific (5Z) configuration, which can influence its reactivity and interaction with biological targets. This configuration may confer distinct properties compared to its (5E) isomer or other similar compounds, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
(5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-24-15-17-8-10(9-18-15)7-12-13(21)19-16(23)20(14(12)22)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,21,23)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPTKPVBVSSW-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate](/img/structure/B5816349.png)
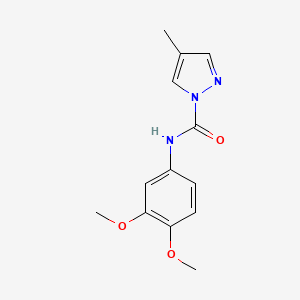
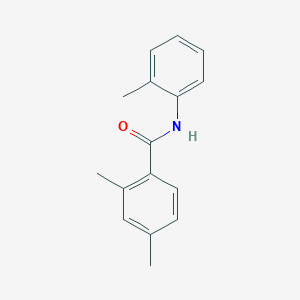
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5816380.png)
![8-METHOXY-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5816382.png)
amine](/img/structure/B5816394.png)
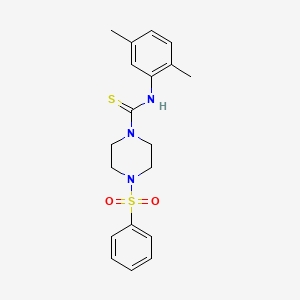
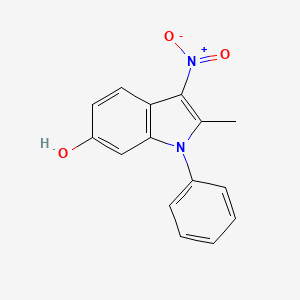
![N'-[(E)-{3,4-BIS[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE](/img/structure/B5816418.png)
![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B5816438.png)
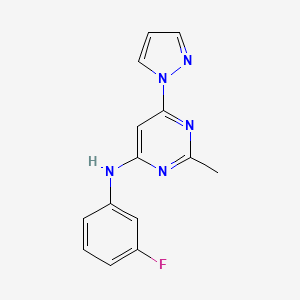
![N~2~-[(4-chlorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
